molecular formula C17H14ClNO3S B2707046 methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 477869-06-0

methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B2707046
CAS RN: 477869-06-0
M. Wt: 347.81
InChI Key: ZTQCDCQBHWFILG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings). It has a benzyl group (a functional group derived from benzene) attached to it, which is further substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzothiazine core, with the chlorobenzyl group attached at the 4-position and a carboxylate group attached at the 6-position .


Chemical Reactions Analysis

Benzothiazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The presence of a chlorobenzyl group suggests that this compound could participate in nucleophilic substitution reactions .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and compatibility with various functional groups. In SM coupling, boron reagents play a crucial role.

Application: “Methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate” serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it an attractive choice. Researchers have successfully employed this compound to create complex carbon–carbon bonds, enabling the synthesis of diverse organic molecules .

Antimicrobial Properties

Overview: Natural compounds with antimicrobial activity are of great interest for drug development. These compounds can combat bacterial infections and contribute to public health.

Application: Studies have shown that certain benzothiazine derivatives exhibit antimicrobial properties. While specific data on this particular compound may be limited, exploring its potential as an antimicrobial agent could be valuable .

Future Directions

The study and development of new benzothiazine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research on this compound could involve exploring its potential biological activities and optimizing its synthesis process .

properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-17(21)12-5-6-15-14(8-12)19(16(20)10-23-15)9-11-3-2-4-13(18)7-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQCDCQBHWFILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

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